molecular formula C16H12ClN3O2S2 B12747379 Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide CAS No. 113387-74-9

Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide

Cat. No.: B12747379
CAS No.: 113387-74-9
M. Wt: 377.9 g/mol
InChI Key: CLRISKKTEWJIRN-UHFFFAOYSA-N
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Description

Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide is a complex organic compound known for its unique structure and diverse applications This compound is characterized by the presence of a thieno[2,3-d]isothiazole ring system, which is fused with a pyrazole ring substituted with chlorine and methyl groups, and a phenyl group

Preparation Methods

The synthesis of Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide involves multiple steps, typically starting with the formation of the thieno[2,3-d]isothiazole core. This can be achieved through cyclization reactions involving appropriate precursors. The pyrazole ring is then introduced via condensation reactions with suitable reagents, followed by chlorination and methylation to obtain the desired substituents. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. .

Scientific Research Applications

Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The presence of the 1,1-dioxide group enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Similar compounds to Thieno(2,3-d)isothiazole, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide include other thieno[2,3-d]isothiazole derivatives with different substituents. These compounds share the core thieno[2,3-d]isothiazole structure but differ in their functional groups, which can significantly impact their reactivity and applications.

Properties

CAS No.

113387-74-9

Molecular Formula

C16H12ClN3O2S2

Molecular Weight

377.9 g/mol

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-5-phenylthieno[2,3-d][1,2]thiazole 1,1-dioxide

InChI

InChI=1S/C16H12ClN3O2S2/c1-9-14(17)10(2)20(18-9)16-15-13(24(21,22)19-16)8-12(23-15)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

CLRISKKTEWJIRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=NS(=O)(=O)C3=C2SC(=C3)C4=CC=CC=C4)C)Cl

Origin of Product

United States

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